REACTION_CXSMILES
|
[C:1]1([C:10]2C(=[CH:15][CH:16]=[CH:17][CH:18]=2)C(O)=O)[C:2](=[CH:6][CH:7]=[CH:8][CH:9]=1)[C:3](O)=[O:4].[C:19](Cl)(=O)[C:20]([Cl:22])=[O:21].C(Cl)[Cl:26]>CN(C)C=O>[C:1]1([C:10]2[C:19](=[CH:15][CH:16]=[CH:17][CH:18]=2)[C:20]([Cl:22])=[O:21])[C:2](=[CH:6][CH:7]=[CH:8][CH:9]=1)[C:3]([Cl:26])=[O:4]
|
Name
|
|
Quantity
|
24.2 g
|
Type
|
reactant
|
Smiles
|
C=1(C(C(=O)O)=CC=CC1)C=1C(C(=O)O)=CC=CC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
27.9 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
under stirring at room temperature over 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Methylene chloride and an excessive amount of oxalylchloride were removed from the thickened solution
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C=1(C(C(=O)Cl)=CC=CC1)C=1C(C(=O)Cl)=CC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |